(R)-2-Isothiocyanato-2-phenylacetic acid
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Overview
Description
®-2-Isothiocyanato-2-phenylacetic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Isothiocyanato-2-phenylacetic acid typically involves the reaction of ®-2-amino-2-phenylacetic acid with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the selective formation of the isothiocyanate group.
Industrial Production Methods: On an industrial scale, the production of ®-2-Isothiocyanato-2-phenylacetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful handling of thiophosgene, a hazardous reagent, and the implementation of safety measures to protect workers and the environment.
Chemical Reactions Analysis
Types of Reactions: ®-2-Isothiocyanato-2-phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with ®-2-Isothiocyanato-2-phenylacetic acid.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are typically used to dissolve the reactants and facilitate the reactions.
Major Products:
Thioureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with alcohols.
Scientific Research Applications
®-2-Isothiocyanato-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Isothiocyanato-2-phenylacetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets and pathways involved in these interactions are subjects of ongoing research, with a focus on understanding how these modifications affect biological processes.
Comparison with Similar Compounds
Phenylisothiocyanate: Similar in structure but lacks the carboxylic acid group.
2-Isothiocyanatoacetic Acid: Similar but lacks the phenyl group.
Uniqueness: ®-2-Isothiocyanato-2-phenylacetic acid is unique due to the presence of both the isothiocyanate and phenylacetic acid moieties, which confer distinct reactivity and potential applications compared to its analogs. This combination allows for specific interactions with biological targets and the synthesis of diverse derivatives for various applications.
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(2R)-2-isothiocyanato-2-phenylacetic acid |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)8(10-6-13)7-4-2-1-3-5-7/h1-5,8H,(H,11,12)/t8-/m1/s1 |
InChI Key |
QEESRHMLGSKFDS-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N=C=S |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N=C=S |
Origin of Product |
United States |
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